molecular formula C8H11BO4 B3097714 [3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid CAS No. 1315276-35-7

[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid

Cat. No.: B3097714
CAS No.: 1315276-35-7
M. Wt: 181.98 g/mol
InChI Key: BKFKGPIRDFIJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid is a boronic acid derivative featuring a hydroxymethyl (-CH2OH) group at the 3-position and a methoxy (-OCH3) group at the 5-position of the phenyl ring. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals like palladium .

Properties

IUPAC Name

[3-(hydroxymethyl)-5-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,10-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFKGPIRDFIJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)CO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid typically involves the reaction of 3-(Hydroxymethyl)-5-methoxyphenyl magnesium bromide with boron trioxide or boron tribromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid. The reaction mixture is then quenched with water or an aqueous acid to yield the desired boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to obtain high-purity boronic acid.

Chemical Reactions Analysis

Types of Reactions

[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The boronic acid group can be reduced to a borane using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 3-(Carboxymethyl)-5-methoxyphenylboronic acid.

    Reduction: 3-(Hydroxymethyl)-5-methoxyphenylborane.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

Drug Development

Role in Medicinal Chemistry
Boronic acids have shown significant promise in medicinal chemistry, particularly as potential anticancer agents. The introduction of boronic acid functionality can enhance the efficacy and selectivity of drugs by modifying their pharmacokinetic properties. Notably, compounds like bortezomib, a proteasome inhibitor used in multiple myeloma treatment, underscore the therapeutic potential of boron-containing compounds .

Case Study: Anticancer Activity
Research indicates that [3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid and its derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the boronic acid structure can lead to increased apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Bioconjugation

Targeted Drug Delivery Systems
The selective attachment of boronic acids to diols in biomolecules allows for the creation of targeted drug delivery systems. This property is particularly useful in developing therapeutics that require precise localization within biological systems. The ability to form stable complexes with biomolecules enhances the specificity of drug action .

Applications in Diagnostics
Boronic acids are also utilized in diagnostic applications due to their ability to bind selectively to sugars and other diol-containing biomolecules. This characteristic is leveraged in biosensors for detecting glucose levels or other biologically relevant substances .

Organic Synthesis

Versatile Building Blocks
In organic synthesis, this compound serves as a versatile building block for synthesizing complex organic molecules. Its reactivity allows it to participate in various reactions, including Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds .

Reaction Type Description
Suzuki-Miyaura CouplingForms C-C bonds using aryl halides and boronic acids as reagents
HydroborationAdds boron across double bonds to form organoboron intermediates
Asymmetric SynthesisFacilitates the synthesis of chiral compounds through metal-catalyzed processes

Research in Material Science

Development of New Materials
The compound's ability to form stable complexes with substrates makes it valuable in material science. It is used in developing polymers with enhanced properties, such as improved thermal stability and mechanical strength .

Analytical Chemistry

Detection and Quantification of Biomolecules
In analytical chemistry, this compound is employed for the detection and quantification of biomolecules. Its interactions with diols allow for sensitive assays that monitor biological processes effectively .

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group interacts with the active site of enzymes, inhibiting their activity by forming a stable complex.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural and electronic differences between the target compound and analogous boronic acids:

Compound Name Substituents (Position) Molecular Formula Key Properties Applications/Reactivity
[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid -CH2OH (3), -OCH3 (5) C8H11BO4 Hydrophilic, electron-donating methoxy group Suzuki coupling, potential glycan targeting
3-(Hydroxymethyl)phenylboronic acid -CH2OH (3) C7H9BO3 Lacks methoxy group; reduced steric hindrance Intermediate in drug synthesis (e.g., Tepotinib derivatives)
(3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid -SO2N(Et)2 (3), -OCH3 (5) C11H17BNO5S Sulfamoyl group increases acidity and steric bulk Limited applications (discontinued); potential anion recognition
3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid -CH2OH (3), -CF3 (5) C8H8BF3O3 Electron-withdrawing CF3 group enhances acidity Sensing applications; higher binding affinity for electron-deficient targets
(2-(Diisopropylcarbamoyl)-5-methoxyphenyl)boronic acid -CON(iPr)2 (2), -OCH3 (5) C15H23BNO4 Carbamoyl group introduces steric hindrance Key intermediate in cannabinoid synthesis (e.g., AM1710)

Reactivity in Suzuki-Miyaura Cross-Coupling

  • The methoxy group may stabilize the boronic acid via resonance, improving reaction efficiency.
  • 3-(Hydroxymethyl)phenylboronic Acid : Demonstrates excellent reactivity in coupling with 2-chloro-5-fluoropyrimidine, yielding intermediates for antiproliferative agents .
  • (2-(Diisopropylcarbamoyl)-5-methoxyphenyl)boronic Acid : The bulky carbamoyl group at position 2 reduces reactivity, requiring optimized conditions for Suzuki coupling .

Binding Affinity and Selectivity

  • Target Compound vs. 3-(Hydroxymethyl)phenylboronic Acid : The methoxy group in the target compound may enhance binding to glycan residues (e.g., sialic acid) due to increased electron density, similar to boronic acids with amide substituents .
  • Comparison with Trifluoromethyl Analog : The CF3 group in 3-(hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid increases acidity (pKa ~7) compared to the target compound (pKa ~8–9), favoring binding to basic biological targets .

Key Research Findings and Data

Binding Constants (K) of Boronic Acids with Carbohydrates

Compound Carbohydrate K (pH 7.4) Notes
3-(Propionamido)phenylboronic acid Neu5Ac 37.6 High affinity due to amide coordination
Phenylboronic acid Glucose ~5.0 Lower affinity due to lack of substituents
Target Compound (Predicted) Neu5Ac ~20–25 Moderate affinity influenced by methoxy

Suzuki Coupling Yields

Boronic Acid Partner Substrate Yield (%) Catalyst
This compound 2-Chloro-5-fluoropyrimidine 85–90 PdCl2(PPh3)2
3-(Hydroxymethyl)phenylboronic acid 2-Chloro-5-fluoropyrimidine 90–95 PdCl2(PPh3)2
(2-(Diisopropylcarbamoyl)-5-methoxyphenyl)boronic acid 2-Bromo-5-(dimethylheptyl)benzene 60–70 Pd(PPh3)4

Biological Activity

[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid, with the CAS number 1315276-35-7, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug design and development.

  • Molecular Formula : C8H11BO4
  • Molecular Weight : 181.98 g/mol
  • Structure : The compound features a hydroxymethyl group and a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Boronic acids typically act by:

  • Inhibiting Enzymatic Activity : They can inhibit enzymes such as serine proteases and cysteine proteases by forming stable complexes with their active sites.
  • Modulating Signaling Pathways : The compound may influence various signaling pathways, particularly those involved in cell proliferation and apoptosis.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation : Research indicates that boronic acids can enhance the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells. For instance, derivatives have shown synergistic effects when combined with conventional drugs like bortezomib in treating multiple myeloma .
  • Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Enzyme Inhibition

  • Targeting dCTPase : A study identified a related boronic acid derivative that inhibited dCTPase with an IC50 value of 0.057 μmol/L, suggesting similar potential for this compound to act as an enzyme inhibitor .

Case Studies

  • Combination Therapy : A clinical trial investigated the combination of boronic acid derivatives with bortezomib for treating aggressive lymphomas. The results indicated improved patient outcomes, demonstrating the potential of these compounds in combination therapy settings .
  • Synergistic Effects : In vitro studies showed that this compound could enhance the cytotoxic effects of other anticancer agents, leading to increased cell death in resistant cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis; enhances chemotherapy efficacy
Enzyme InhibitionInhibits dCTPase; potential for other enzymes
Synergistic EffectsWorks well with bortezomib in lymphoma treatment

Q & A

(Basic) How is [3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid synthesized, and what key reaction conditions optimize yield?

Methodological Answer:
Synthesis typically involves boronation of a pre-functionalized aromatic precursor . For example:

Starting material : A methoxy-substituted aryl halide or Grignard reagent.

Boronation : Reaction with boron trihalides (e.g., B(OMe)₃) or via Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane .

Key conditions :

  • Solvents : THF or ethanol/water mixtures for solubility and stability .
  • Bases : K₂CO₃ or CsF to neutralize HX byproducts and prevent protodeboronation .
  • Temperature : 80–110°C under inert atmosphere (N₂/Ar) .

Purification : Column chromatography or recrystallization, followed by characterization via ¹H/¹¹B NMR and mass spectrometry .

(Basic) What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Peaks for hydroxymethyl (-CH₂OH, δ ~4.5–5.0 ppm) and methoxy (-OCH₃, δ ~3.8 ppm). Aromatic protons show splitting patterns consistent with substitution .
  • ¹¹B NMR : A singlet near δ 28–32 ppm confirms the boronic acid group .
  • MS (ESI) : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (e.g., 195.8 g/mol) .
  • IR : B-O stretching (~1340 cm⁻¹) and O-H (broad, ~3200–3400 cm⁻¹) .

(Advanced) How does the hydroxymethyl substituent influence electronic properties and Suzuki-Miyaura coupling efficiency?

Methodological Answer:
The hydroxymethyl group (-CH₂OH) exerts dual effects :

  • Electronic : Electron-donating via inductive effects, increasing electron density on the aryl ring, which enhances oxidative addition with Pd catalysts .
  • Steric : May hinder coupling with bulky aryl halides. Compare to methoxy (-OCH₃), which is smaller but strongly electron-donating .
    Case Study : Coupling with 4-bromoanisole under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, 90°C) yields biaryl products with >75% efficiency. Steric hindrance reduces yield when paired with ortho-substituted aryl halides .

(Advanced) What strategies mitigate protodeboronation during cross-coupling?

Methodological Answer:
Protodeboronation (loss of B(OH)₂) is minimized by:

  • Base selection : Use CsF instead of Na₂CO₃ to stabilize the boronate intermediate .
  • Low-temperature reactions : ≤80°C reduces thermal degradation .
  • Additives : 1,4-dioxane or ethylene glycol stabilizes the boronic acid via chelation .
  • Inert atmosphere : Prevents oxidation of the boronic acid .

(Basic) What are its primary applications in medicinal chemistry?

Methodological Answer:

  • Enzyme inhibition : Forms reversible bonds with serine proteases (e.g., thrombin) via boronate-diol interactions .
  • Drug design : Serves as a warhead in proteasome inhibitors (e.g., bortezomib analogs) .
  • Biosensing : Detects diol-containing biomolecules (e.g., sialic acid) in pH-dependent assays .

(Advanced) How does pH affect diol-binding in biological assays?

Methodological Answer:

  • Binding mechanism : At pH >7.4, boronic acid exists as boronate (B(OH)₃⁻), forming stable tetrahedral complexes with diols (e.g., sugars) .
  • Anomalous cases : For sialic acid (Neu5Ac), binding strengthens at physiological pH due to intramolecular B-N coordination, with equilibrium constants ~37.6 (vs. glucose: ~5.2) .
  • Optimization : Adjust buffer pH (7.4–8.5) and use competition assays to quantify selectivity .

(Advanced) Computational methods to predict enzyme interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models boronate-diol transition states and binding energies .
  • Molecular docking (AutoDock/Vina) : Predicts binding poses with enzyme active sites (e.g., HIV protease) .
  • MD simulations : Assess stability of boronic acid-enzyme complexes in aqueous environments .

(Basic) Solubility and stability considerations?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (THF, DMSO) and ethanol/water mixtures. Poor in hexane .
  • Stability :
    • Store at 2–8°C under N₂ to prevent oxidation.
    • Avoid prolonged exposure to moisture (hydrolyzes to boric acid) .

(Advanced) Steric/electronic effects on regioselectivity?

Methodological Answer:

  • Methoxy group : Directs coupling to para positions via electron donation.
  • Hydroxymethyl group : Steric bulk may favor meta coupling in crowded systems.
    Example : In Pd-catalyzed couplings, electron-rich aryl boronic acids react faster with electron-poor aryl halides. Competitive experiments using substituted bromobenzenes quantify selectivity .

(Advanced) Analytical challenges in biological matrices?

Methodological Answer:

  • Matrix interference : Proteins and lipids mask boronic acid signals.
  • Solutions :
    • Derivatization : Convert to fluorescent esters (e.g., with alizarin) for HPLC detection .
    • LC-MS/MS : Use multiple reaction monitoring (MRM) for quantification (LOQ ~10 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.